2-(2-Cyclohexylethyl)piperidine hydrochloride
Description
Background and Significance in Heterocyclic Chemistry
The heterocyclic nature of piperidine compounds provides unique electronic and steric properties that distinguish them from their carbocyclic counterparts. The nitrogen atom within the ring system introduces both nucleophilic character and potential for hydrogen bonding interactions, while the saturated nature of the ring allows for conformational flexibility that can be strategically modified through substitution patterns. These characteristics have established piperidine derivatives as prevalent components in pharmaceutical applications, with their presence documented in more than twenty classes of therapeutic agents and natural alkaloids.
2-(2-Cyclohexylethyl)piperidine hydrochloride exemplifies the structural diversity achievable within the piperidine family through strategic substitution at the 2-position. The incorporation of a cyclohexylethyl side chain introduces additional conformational complexity and potential for enhanced lipophilicity, characteristics that are particularly relevant for biological activity modulation. This compound belongs to the broader category of substituted piperidines, which have demonstrated significant utility in medicinal chemistry applications due to their ability to interact with various biological targets.
Structural Classification within Piperidine Derivatives
The structural classification of this compound places it within the category of 2-substituted piperidine derivatives, characterized by the presence of an extended alkyl chain bearing a cyclohexyl terminus at the second position of the piperidine ring. The compound possesses the molecular formula C₁₃H₂₆ClN and a molecular weight of 231.8052 g/mol, with the hydrochloride salt form providing enhanced water solubility and crystalline stability compared to the free base.
Table 1: Structural Classification of this compound
| Classification Parameter | Description |
|---|---|
| Ring System | Six-membered saturated nitrogen heterocycle |
| Substitution Pattern | 2-Position substituted with cyclohexylethyl chain |
| Molecular Formula | C₁₃H₂₆ClN |
| Molecular Weight | 231.8052 g/mol |
| CAS Registry Number | 60601-60-7 |
| Chemical Family | Piperidine derivatives |
| Salt Form | Hydrochloride |
The compound can be systematically classified according to multiple structural features that define its chemical behavior and potential applications. As a member of the piperidine derivative family, it shares the fundamental six-membered nitrogen-containing ring structure that characterizes this important class of heterocycles. The specific substitution pattern, featuring a two-carbon linker terminating in a cyclohexyl group, distinguishes this compound from other piperidine derivatives and contributes to its unique physicochemical properties.
Within the broader context of heterocyclic chemistry, this compound represents a saturated aliphatic heterocycle, contrasting with aromatic nitrogen heterocycles such as pyridine or pyrimidine. This saturation provides conformational flexibility while maintaining the basic nitrogen functionality that enables various chemical transformations and biological interactions. The cyclohexylethyl substituent introduces a significant hydrophobic component to the molecule, potentially influencing membrane permeability and protein binding characteristics.
Historical Context of Development
The development of piperidine derivatives, including compounds such as this compound, traces its origins to the broader historical evolution of heterocyclic chemistry and the systematic exploration of nitrogen-containing ring systems. Piperidine itself was first isolated and characterized in the 19th century, initially obtained through the hydrogenation of pyridine using metal catalysts. This foundational work established the synthetic accessibility of saturated nitrogen heterocycles and opened avenues for subsequent structural modifications.
The systematic investigation of substituted piperidines gained momentum throughout the 20th century as researchers recognized the therapeutic potential of these compounds and their prevalence in natural products. The development of sophisticated synthetic methodologies enabled the preparation of increasingly complex piperidine derivatives, including those bearing extended alkyl chains and cycloalkyl substituents. These advances were driven by both academic curiosity regarding structure-activity relationships and practical considerations related to pharmaceutical development.
Table 2: Historical Development Milestones in Piperidine Chemistry
| Time Period | Key Development | Significance |
|---|---|---|
| 19th Century | Initial piperidine isolation and synthesis | Established fundamental heterocycle accessibility |
| Early 20th Century | Recognition of biological activity | Motivated systematic structural modifications |
| Mid-20th Century | Advanced synthetic methodologies | Enabled complex substitution patterns |
| Late 20th Century | Structure-activity relationship studies | Guided rational design approaches |
| 21st Century | Computational and combinatorial approaches | Accelerated derivative development |
The specific development of cyclohexylethyl-substituted piperidines represents a relatively recent advancement in the field, reflecting increased sophistication in synthetic organic chemistry and a deeper understanding of how structural modifications influence biological activity. The incorporation of cyclohexyl groups into pharmaceutical compounds has been recognized as a strategy for modulating lipophilicity, metabolic stability, and receptor selectivity. This recognition has motivated the systematic exploration of cyclohexylethyl-substituted heterocycles, including piperidine derivatives such as this compound.
Research Objectives and Academic Relevance
The academic investigation of this compound serves multiple research objectives that span synthetic methodology development, structure-activity relationship elucidation, and potential therapeutic application exploration. Primary research interests focus on understanding how the cyclohexylethyl substitution pattern influences the chemical reactivity, conformational behavior, and biological activity profile of the piperidine scaffold.
From a synthetic chemistry perspective, this compound serves as both a target molecule for methodology development and a starting material for further structural elaboration. The presence of the secondary amine functionality provides opportunities for additional chemical modifications, including alkylation, acylation, and condensation reactions that can generate libraries of structurally related compounds. These synthetic studies contribute to the broader understanding of piperidine chemistry and expand the available toolkit for medicinal chemists working with nitrogen heterocycles.
Table 3: Research Objectives and Applications
| Research Area | Specific Objectives | Academic Relevance |
|---|---|---|
| Synthetic Methodology | Develop efficient preparation routes | Advances heterocyclic synthesis |
| Structure-Activity Studies | Correlate structure with biological activity | Guides pharmaceutical design |
| Conformational Analysis | Understand molecular flexibility | Informs drug design principles |
| Chemical Reactivity | Explore transformation possibilities | Expands synthetic utility |
| Biological Evaluation | Assess therapeutic potential | Identifies new lead compounds |
The biological evaluation of this compound and related compounds contributes to the fundamental understanding of how structural modifications within the piperidine family influence pharmacological activity. These studies are particularly relevant given the widespread occurrence of piperidine derivatives in clinically approved medications and their demonstrated utility across multiple therapeutic areas. The cyclohexylethyl substitution pattern represents a specific structural motif that may confer unique biological properties worthy of systematic investigation.
Properties
IUPAC Name |
2-(2-cyclohexylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N.ClH/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13;/h12-14H,1-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCROXSLBLDVPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607775 | |
| Record name | 2-(2-Cyclohexylethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60601-60-7 | |
| Record name | 2-(2-Cyclohexylethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N-Heterocyclization of Primary Amines with Diols
One established laboratory method involves the N-heterocyclization reaction between primary amines and diols catalyzed by a pentamethylcyclopentadienyl iridium (Cp*Ir) complex. This catalytic system facilitates the formation of the piperidine ring by intramolecular cyclization, yielding the desired 2-substituted piperidine intermediate. Subsequent treatment with hydrochloric acid converts the free base into its hydrochloride salt form, 2-(2-Cyclohexylethyl)piperidine hydrochloride.
Hydrogenation of 2-Pyridineethanol Derivatives
A widely reported industrial approach is the catalytic hydrogenation of corresponding 2-pyridineethanol compounds to yield 2-piperidineethanol derivatives, which can be further functionalized to obtain this compound. This process uses noble metal catalysts such as ruthenium oxide (RuO2) or ruthenium on carbon (Ru/C) under high hydrogen pressure (typically 1500 to 5000 psi) and moderate temperatures (90–120 °C). The presence of an additional amine, often piperidine itself, acts as a co-solvent and suppresses the formation of unwanted N-methylated byproducts, enhancing yield and selectivity.
One-Pot Preparation via Grignard Reagents
Another synthetic route involves the reaction of N-(tert-butylsulfinyl)-bromoimines with Grignard reagents in a continuous flow setup. This method enables the enantioselective formation of α-substituted piperidines, including 2-(2-Cyclohexylethyl)piperidine derivatives, with good yields and high diastereoselectivities. The process is scalable and suitable for industrial production.
Industrial Production Methods
Industrial synthesis emphasizes scalability, yield optimization, and purity control. Continuous flow reactors are employed to maintain consistent reaction conditions and facilitate the large-scale production of the compound. Parameters such as temperature, pressure, catalyst loading, and reaction time are tightly controlled to maximize efficiency and minimize byproduct formation.
Catalyst Conditioning ("Pickling")
A notable industrial technique involves "pickling" the hydrogenation catalyst with an amine-containing solvent prior to the main hydrogenation step. This conditioning maintains high catalyst activity over multiple reaction cycles, improving overall process economics and product consistency.
Reaction Conditions and Catalyst Details
| Method | Catalyst | Solvent/Co-solvent | Temperature (°C) | Pressure (psi) | Notes |
|---|---|---|---|---|---|
| N-Heterocyclization | Cp*Ir complex | Not specified | Mild | Ambient | Catalyzes amine and diol cyclization |
| Hydrogenation of 2-pyridineethanol | RuO2, Ru/C | Piperidine or mixed solvents | 90–120 | 1500–5000 | High catalyst loading, amine suppresses byproducts |
| Grignard reaction in flow | Not specified | Not specified | Controlled | Ambient | Enantioselective, continuous flow setup |
Research Findings and Yields
- Hydrogenation processes yield 2-piperidineethanol derivatives with high selectivity (often >85%) and minimal N-methyl byproducts when conducted with appropriate catalyst loadings and amine co-solvents.
- Continuous flow Grignard reactions produce enantioenriched piperidines with good yields and diastereoselectivity, suitable for pharmaceutical intermediates.
- The N-heterocyclization method provides a straightforward laboratory synthesis route, though industrial scalability may require optimization of catalyst and solvent systems.
Summary of Preparation Methods
| Preparation Method | Advantages | Limitations | Industrial Suitability |
|---|---|---|---|
| N-Heterocyclization (Cp*Ir catalyzed) | Straightforward, effective for lab scale | Catalyst cost, scale-up complexity | Moderate |
| Catalytic Hydrogenation (Ru catalysts) | High selectivity, scalable, well-established | Requires high pressure equipment | High |
| Grignard Reaction (continuous flow) | Enantioselective, high diastereoselectivity | Requires specialized flow setup | High |
This comprehensive analysis synthesizes diverse research and industrial data to provide a clear understanding of the preparation methods for this compound. The most practical and widely applied industrial method involves catalytic hydrogenation of 2-pyridineethanol derivatives under controlled conditions with ruthenium-based catalysts, supported by catalyst conditioning techniques to maintain efficiency. Alternative methods such as N-heterocyclization and continuous flow Grignard reactions offer valuable routes for laboratory synthesis and enantioselective production, respectively.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclohexylethyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Substitution: The compound can participate in substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation can be performed using hydrogen gas (H2) in the presence of catalysts like Rh/C or RuCl3·xH2O.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce fully saturated piperidine derivatives.
Scientific Research Applications
Chemistry
2-(2-Cyclohexylethyl)piperidine hydrochloride serves as a building block in organic synthesis , facilitating the development of new chemical entities. Its structural characteristics allow for diverse chemical reactions, including:
- Oxidation : Can be oxidized using agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction can occur through hydrogenation with catalysts such as Rh/C or RuCl3·xH2O.
- Substitution : Participates in nucleophilic and electrophilic substitution reactions.
These reactions can yield various products, including ketones or carboxylic acids from oxidation and fully saturated piperidine derivatives from reduction.
Biology
The compound is investigated for its potential biological activities , including:
- Antimicrobial Properties : Exhibits activity against various pathogens.
- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.
- Neuropharmacology : Acts on neurotransmitter systems, particularly as an anticholinergic agent, influencing acetylcholine receptors and potentially modulating dopaminergic activity.
| Activity | Description |
|---|---|
| Anticholinergic | Inhibits acetylcholine at muscarinic receptors; useful in treating Parkinson's disease. |
| Dopaminergic Modulation | May enhance dopaminergic transmission, aiding in movement disorders. |
| Neuroprotective Effects | Potential to protect neurons from damage in neurodegenerative diseases. |
Case Studies and Research Findings
- Antiparkinsonian Effects : Studies indicate that this compound may alleviate symptoms associated with Parkinson's disease through its anticholinergic properties.
- Neuroprotection : Research demonstrates its potential to protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease therapies.
- Multitarget Activity : The compound's ability to interact with multiple biological targets makes it a candidate for developing multitarget drugs that could address complex diseases more effectively.
Mechanism of Action
The mechanism of action of 2-(2-Cyclohexylethyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, ion channels, and enzymes involved in various biochemical pathways . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Positional Isomers: 4-(2-Cyclohexylethyl)piperidine Hydrochloride
The 4-substituted isomer (CAS: 60601-61-8) shares the same cyclohexylethyl substituent but differs in its position on the piperidine ring. This positional variation alters steric and electronic properties:
Substituent Variants: 4-[(2-Cyclohexylethoxy)methyl]piperidine Hydrochloride
This analog replaces the ethyl group with an ethoxymethyl chain (CAS: 1051919-42-6). Key differences include:
Aromatic Derivatives: 2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine Hydrochloride
This compound (CAS: 1219972-68-5) features a chlorinated phenoxyethyl substituent. The aromatic and electronegative chlorine atoms:
- Enhance Antimicrobial Activity: Similar to thiopyrimidinone derivatives in , chlorinated groups improve antibacterial efficacy but may increase toxicity .
Pharmacological Analogs
Hexylcaine Hydrochloride
Hexylcaine (1-(cyclohexylamino)-2-propanol benzoate ester hydrochloride) shares a cyclohexyl group but includes a benzoate ester. Differences include:
- Pharmacodynamic Profile : Hexylcaine’s ester moiety enables rapid hydrolysis, contributing to its short-acting local anesthetic effects. The target compound lacks this feature, suggesting slower metabolic clearance .
- Lipid Solubility : Both compounds exhibit high logP values, but Hexylcaine’s ester may enhance tissue diffusion compared to the cyclohexylethyl group .
Donepezil Hydrochloride
Donepezil, a benzylpiperidine acetylcholinesterase inhibitor, contrasts structurally:
- Therapeutic Indication : Donepezil is optimized for CNS penetration, whereas 2-(2-cyclohexylethyl)piperidine’s applications remain unexplored in neurological contexts .
Antimicrobial Activity Relative to Thiopyrimidinone Derivatives
demonstrates that piperidine derivatives with alkyl or aromatic substituents exhibit variable antimicrobial potency. For example:
- Compound 5a (2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-one) : Shows broad-spectrum antibacterial activity (MIC: 8 µg/mL against S. aureus).
- Compound 6f (2-[2-(morpholin-4-yl)ethyl]thiopyrimidine) : Effective against C. albicans (MIC: 16 µg/mL).
In comparison, 2-(2-cyclohexylethyl)piperidine’s lipophilic cyclohexyl group may enhance Gram-positive bacterial membrane disruption but lacks the thioether or morpholine moieties critical for antifungal activity in .
Data Table: Key Properties of 2-(2-Cyclohexylethyl)piperidine Hydrochloride and Analogs
Biological Activity
2-(2-Cyclohexylethyl)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H26ClN
- CAS Number : 60601-60-7
- Molecular Weight : 233.81 g/mol
- Structure : The compound features a piperidine ring substituted with a cyclohexylethyl group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. It acts as a central anticholinergic agent, influencing acetylcholine receptors and potentially modulating dopaminergic activity. This dual action may contribute to its therapeutic effects in neurological conditions.
Biological Activity Overview
| Activity | Description |
|---|---|
| Anticholinergic | Inhibits acetylcholine at muscarinic receptors, useful in treating Parkinson's disease. |
| Dopaminergic Modulation | May enhance dopaminergic transmission, aiding in movement disorders. |
| Neuroprotective Effects | Potential to protect neurons from damage in neurodegenerative diseases. |
Case Studies and Research Findings
- Antiparkinsonian Effects
- Neuroprotection
- Multitarget Activity
Comparative Analysis with Similar Compounds
| Compound | Activity | Notes |
|---|---|---|
| Biperiden | Anticholinergic | Used clinically for Parkinson's; similar mechanism. |
| Other Piperidine Derivatives | Varies based on substitutions | Often exhibit varying degrees of anticholinergic activity. |
Q & A
Q. What are the common synthetic routes for 2-(2-Cyclohexylethyl)piperidine hydrochloride, and what reaction conditions are critical for high yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Intermediate Formation : Cyclohexylalkylation of piperidine derivatives using cyclohexylethyl halides (e.g., cyclohexylethyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) .
Salt Formation : Protonation with HCl in anhydrous ethanol to yield the hydrochloride salt .
Critical conditions include temperature control (50–80°C for alkylation) and inert atmospheres to prevent side reactions. Catalysts like Pd/C (used in analogous piperidine syntheses) may enhance efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- HPLC-MS : Assess purity (>98%) and detect impurities via reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., Cl% ~12.5%) .
Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?
- Methodological Answer :
- Solubility : Freely soluble in polar solvents (water, ethanol, DMSO); poorly soluble in non-polar solvents (hexane) .
- Stability : Store at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to humidity (>60% RH) to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what are the scalability challenges?
- Methodological Answer :
- Optimization :
- Use continuous flow reactors to improve heat/mass transfer and reduce side products .
- Replace batch processing with automated systems for precise stoichiometric control .
- Challenges :
- Scale-up of HCl gas introduction during salt formation requires corrosion-resistant equipment .
- Purification of intermediates via column chromatography becomes impractical; switch to recrystallization .
Q. How do researchers resolve contradictions in reported bioactivity data for piperidine derivatives like this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) .
- Orthogonal Assays : Combine in vitro (e.g., cell viability) and in silico (molecular docking) studies to validate target interactions .
- Batch Analysis : Compare activity across multiple synthesis batches to rule out impurity effects .
Q. What strategies are recommended for studying the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodological Answer :
- Accelerated Degradation Studies :
- Incubate at 37°C in buffers (pH 1.2, 4.5, 7.4) and analyze degradation products via LC-MS .
- Use Arrhenius modeling to predict shelf-life at 25°C .
- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
